molecular formula C14H22N5O8PS B12929876 N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate) CAS No. 688001-32-3

N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)

Cat. No.: B12929876
CAS No.: 688001-32-3
M. Wt: 451.39 g/mol
InChI Key: MEJAIAIVQKPGOR-QYVSTXNMSA-N
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Description

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and deprotection steps to yield the final product. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds with different properties.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential role in cellular processes. Its structure is similar to nucleotides, making it a candidate for research in DNA and RNA synthesis, as well as enzyme interactions.

Medicine

In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is investigated for its potential therapeutic applications. It may have antiviral, anticancer, or other pharmacological effects, making it a subject of interest for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A nucleotide with a similar structure, involved in energy transfer in cells.

    Guanosine triphosphate (GTP): Another nucleotide with a similar structure, involved in protein synthesis and signal transduction.

    Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis and other cellular processes.

Uniqueness

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific functional groups and structural features. These characteristics give it distinct reactivity and potential applications compared to other similar compounds. Its methylthio group, for example, may confer unique biological activity or chemical reactivity not found in other nucleotides.

Properties

CAS No.

688001-32-3

Molecular Formula

C14H22N5O8PS

Molecular Weight

451.39 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(3-methylsulfanylpropylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C14H22N5O8PS/c1-29-4-2-3-15-14-17-11-8(12(22)18-14)16-6-19(11)13-10(21)9(20)7(27-13)5-26-28(23,24)25/h6-7,9-10,13,20-21H,2-5H2,1H3,(H2,23,24,25)(H2,15,17,18,22)/t7-,9-,10-,13-/m1/s1

InChI Key

MEJAIAIVQKPGOR-QYVSTXNMSA-N

Isomeric SMILES

CSCCCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CSCCCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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